3-Oxocyclobutane-1,1-dicarboxylic acid

Medicinal Chemistry Anticancer Platinum Drugs Structure-Activity Relationship

3-Oxocyclobutane-1,1-dicarboxylic acid (CAS 129314-76-7) is a functionalized cyclobutane derivative featuring a ketone at the 3-position and two geminal carboxylic acid groups at the 1-position. This compound serves as a critical leaving-group ligand in the design of platinum(II) anticancer complexes and as a versatile intermediate for constructing constrained cyclobutane-containing pharmaceutical scaffolds.

Molecular Formula C6H6O5
Molecular Weight 158.11 g/mol
CAS No. 129314-76-7
Cat. No. B3096933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxocyclobutane-1,1-dicarboxylic acid
CAS129314-76-7
Molecular FormulaC6H6O5
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESC1C(=O)CC1(C(=O)O)C(=O)O
InChIInChI=1S/C6H6O5/c7-3-1-6(2-3,4(8)9)5(10)11/h1-2H2,(H,8,9)(H,10,11)
InChIKeyQTZIWJVUUXVIKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxocyclobutane-1,1-dicarboxylic Acid: A Strategic Dicarboxylate Building Block for Platinum Anticancer Complexes and Cyclobutane-Based Pharmaceuticals


3-Oxocyclobutane-1,1-dicarboxylic acid (CAS 129314-76-7) is a functionalized cyclobutane derivative featuring a ketone at the 3-position and two geminal carboxylic acid groups at the 1-position. This compound serves as a critical leaving-group ligand in the design of platinum(II) anticancer complexes [1] and as a versatile intermediate for constructing constrained cyclobutane-containing pharmaceutical scaffolds [2]. Its predicted physicochemical profile includes a boiling point of 466.7±45.0 °C, density of 1.748±0.06 g/cm³, and pKa of 2.19±0.20 .

Why 3-Oxocyclobutane-1,1-dicarboxylic Acid Cannot Be Simply Replaced with In-Class Analogs


Substitution of 3-oxocyclobutane-1,1-dicarboxylic acid with simpler dicarboxylate analogs (e.g., cyclobutane-1,1-dicarboxylic acid or 3-oxocyclobutanecarboxylic acid) fundamentally alters the biological and chemical performance of the resulting platinum complexes. The introduction of the 3‑oxo group dramatically modifies the kinetic reactivity and DNA-binding affinity of the platinum(II) leaving group, directly impacting both anticancer potency and systemic toxicity [1]. Even closely related derivatives lacking the full 1,1-dicarboxylate architecture fail to recapitulate the same balance of high activity and reduced toxicity [2]. The quantitative evidence below confirms that the specific functionalization pattern is non-interchangeable for applications demanding precise pharmacological tuning or synthetic versatility.

Quantitative Differentiation of 3-Oxocyclobutane-1,1-dicarboxylic Acid Against Closest Analogs


3-Oxo Group Enhances Kinetic Reactivity and DNA Binding of Platinum(II) Complexes

Platinum(II) complexes bearing 3-oxocyclobutane-1,1-dicarboxylate as the leaving ligand exhibit significantly improved kinetic reactivity and DNA-binding ability compared to the non-oxo cyclobutane-1,1-dicarboxylate analog. The carbonyl moiety in the leaving group accelerates hydrolysis of the platinum complex, leading to more efficient DNA adduct formation [1].

Medicinal Chemistry Anticancer Platinum Drugs Structure-Activity Relationship

3-Oxocyclobutane-1,1-dicarboxylate Platinum Complexes Show Superior Cytotoxicity Over Carboplatin

In a head-to-head comparison against three clinical platinum drugs, the platinum(II) complex GSH-5 (incorporating 3-oxocyclobutane-1,1-dicarboxylate as the leaving group) demonstrated in vitro anticancer activity equivalent to or exceeding that of cisplatin and oxaliplatin, and substantially greater than carboplatin across a panel of 11 human cancer cell lines [1]. Additionally, complex 3 (containing the same 3-oxo-dicarboxylate ligand) was significantly more cytotoxic than oxaliplatin against A549 and HepG-2 cells [2].

Cancer Chemotherapy In Vitro Cytotoxicity Platinum Drug Development

Markedly Reduced Acute Toxicity in Platinum Complexes Bearing the 3-Oxo-Dicarboxylate Ligand

Platinum(II) complexes incorporating 3-oxocyclobutane-1,1-dicarboxylate as the leaving group exhibit significantly lower acute toxicity in mice compared to cisplatin and oxaliplatin, and in the case of GSH-5, even lower toxicity than carboplatin. The mouse LD50 (i.v.) for GSH-5 is 150 mg/kg, which is >10‑fold higher than that of cisplatin (13.40 mg/kg) and oxaliplatin (14.63 mg/kg), and slightly higher than carboplatin (139.00 mg/kg) [1]. Similarly, DN604 showed low acute toxicity similar to carboplatin [2].

Drug Safety In Vivo Toxicology Platinum-Based Anticancer Agents

Versatile Synthetic Intermediate for Fluorinated Amino Acids and Rigid Bioisosteres

The diisopropyl ester of 3-oxocyclobutane-1,1-dicarboxylic acid serves as a key building block for synthesizing rigid, fluorinated cyclobutane amino acids that are inaccessible from simpler cyclobutane carboxylates. This precursor enabled the stereocontrolled synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, with distinct pKa values for the amino groups (8.46 and 8.77, respectively) [1]. The compound also provides access to NMDA receptor agonists; a trans-1-aminocyclobutane-1,3-dicarboxylic acid derivative prepared from this scaffold displayed 20‑fold greater agonist activity than NMDA itself [2].

Organic Synthesis Medicinal Chemistry Amino Acid Mimetics

Acceptable Aqueous Solubility and Stability Enables Injectable Formulations

Platinum(II) complexes prepared with 3-oxocyclobutane-1,1-dicarboxylate as the leaving group exhibit acceptable water solubility and good stability, enabling preparation as conventional freeze-dried powder for injection [1]. This solubility profile is critical for intravenous administration and contrasts with lipophilic platinum complexes that suffer from rapid tissue clearance and altered pharmacokinetics [2].

Drug Formulation Pharmaceutical Development Platinum Complex Solubility

Synthetic Route A Provides 89% Yield, Overcoming Limitations of Prior Methods

A scalable synthesis of 3-oxocyclobutane-1,1-dicarboxylic acid has been developed that achieves an 89% yield via acid hydrolysis of the corresponding diisopropyl ester in water [1]. This route circumvents the drawbacks of earlier literature methods, which involved either multi‑step sequences with high‑pressure hydrogenation and low overall yield, or the use of restricted chemicals and yields as low as 10% [2].

Process Chemistry Large-Scale Synthesis Cost-Effective Manufacturing

High-Impact Application Scenarios for 3-Oxocyclobutane-1,1-dicarboxylic Acid in Anticancer Drug Discovery and Medicinal Chemistry


Design of Next-Generation Platinum Anticancer Agents with Improved Therapeutic Index

This compound is ideally suited for medicinal chemistry teams developing novel platinum(II) anticancer complexes that aim to retain the high potency of cisplatin and oxaliplatin while substantially reducing systemic toxicity. The 3‑oxo‑1,1‑dicarboxylate leaving group confers enhanced kinetic reactivity and DNA binding, resulting in complexes (e.g., GSH‑5, DN604) that demonstrate in vitro activity equivalent to or better than clinical benchmarks and LD50 values >10‑fold higher than cisplatin [1]. Researchers can utilize this ligand to systematically explore structure‑activity relationships around the cyclobutane core, tuning the amine carrier ligand to further optimize the therapeutic window [2].

Synthesis of Constrained Amino Acid Mimetics and Fluorinated Building Blocks

The diisopropyl ester derivative of this compound serves as an essential starting material for constructing rigid, fluorinated cyclobutane amino acids and conformationally restricted bioisosteres. It has been successfully employed to prepare cis‑ and trans‑1‑amino‑3‑fluoro‑3‑methylcyclobutanecarboxylic acids with distinct pKa values [1], as well as trans‑1‑aminocyclobutane‑1,3‑dicarboxylic acid, a potent NMDA receptor agonist (20‑fold more active than NMDA) [2]. These scaffolds are highly valued in structure‑based drug design for probing binding pockets and improving metabolic stability.

Scalable Process Development and Kilogram-Scale Intermediate Manufacturing

The availability of a high‑yielding (89%), safe, and scalable synthetic route makes this compound a practical choice for process chemistry groups and contract manufacturing organizations (CMOs) requiring multi‑gram to kilogram quantities [1]. The route avoids high‑pressure hydrogenation and restricted reagents, reducing cost and safety hazards compared to earlier literature methods that suffered from yields as low as 10% [2]. This enables reliable supply for preclinical toxicology studies and early‑phase clinical candidate preparation.

Development of Water-Soluble Platinum Complexes for Injectable Formulations

Platinum complexes incorporating this dicarboxylate leaving group exhibit acceptable aqueous solubility and stability, allowing formulation as conventional freeze‑dried powders for intravenous injection [1]. This property is critical for advancing candidates through in vivo efficacy and toxicology studies, eliminating the need for complex solubilization strategies that can confound pharmacokinetic interpretation. The solubility profile supports straightforward preparation of dosing solutions for animal models and eventual clinical formulation development [2].

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